molecular formula C16H16N2O2 B8712445 1-(2,3-Dimethylbenzoyl)-2-benzoylhydrazine

1-(2,3-Dimethylbenzoyl)-2-benzoylhydrazine

Cat. No. B8712445
M. Wt: 268.31 g/mol
InChI Key: IPGCNUNDRUIABJ-UHFFFAOYSA-N
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Patent
US09309458B2

Procedure details

First, 9.4 g (69.0 mmol) of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidinone (NMP) were put into a 300-mL three-neck flask and stiffed under nitrogen flow while being cooled with ice. To this mixed solution, a mixed solution of 13.0 g (77.1 mmol) of 2,3-dimethylbenzoyl chloride and 10 mL of NMP was slowly added dropwise, and the mixture was stiffed at room temperature for 24 hours. After reaction for the predetermined time, this reacted solution was slowly added to 500 mL of water, so that a white solid was precipitated. The precipitated solid was washed by repeating twice ultrasonic cleaning in which water and then 1M hydrochloric acid were used. Then, ultrasonic cleaning using hexane was performed, so that 16.9 g of a white solid of 1-(2,3-dimethylbenzoyl)-2-benzoylhydrazine was obtained in a yield of 91%. A synthesis scheme of Step 1 is shown in (d-1).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN1CCCC1=O.[CH3:18][C:19]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22]>O>[CH3:18][C:19]1[C:27]([CH3:28])=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([NH:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:22]

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
50 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1C
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled with ice
CUSTOM
Type
CUSTOM
Details
After reaction for the predetermined time
CUSTOM
Type
CUSTOM
Details
was precipitated
WASH
Type
WASH
Details
The precipitated solid was washed
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 91%
CUSTOM
Type
CUSTOM
Details
A synthesis scheme of Step 1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=C(C(=O)NNC(C2=CC=CC=C2)=O)C=CC=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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